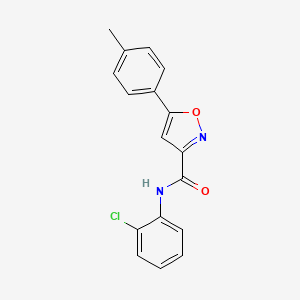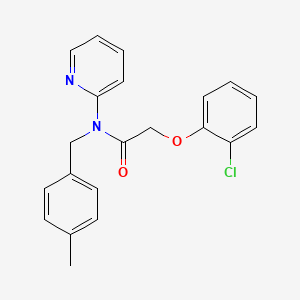![molecular formula C21H22N2O3S B11352347 N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-4-(propan-2-yloxy)benzamide](/img/structure/B11352347.png)
N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-4-(propan-2-yloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-4-(propan-2-yloxy)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a thiazole ring, a methoxyphenyl group, and a propan-2-yloxy group attached to a benzamide core. Benzamides are widely used in various industries, including pharmaceuticals, due to their diverse biological activities.
Preparation Methods
The synthesis of N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-4-(propan-2-yloxy)benzamide typically involves multiple steps. One common method is the direct condensation of carboxylic acids and amines in the presence of a catalyst. For instance, the reaction can be performed under ultrasonic irradiation using a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) as a catalyst . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.
Chemical Reactions Analysis
N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-4-(propan-2-yloxy)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl and thiazole rings.
Condensation: It can participate in condensation reactions with other amines or carboxylic acids to form new derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-4-(propan-2-yloxy)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound exhibits antimicrobial properties and is used in the development of new antibiotics.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-4-(propan-2-yloxy)benzamide can be compared with other similar compounds, such as:
Benzimidazole derivatives: These compounds also exhibit antimicrobial and anticancer activities.
Imidazole derivatives: Known for their broad range of biological activities, including antiviral and anti-inflammatory properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H22N2O3S |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C21H22N2O3S/c1-14(2)26-19-10-4-15(5-11-19)20(24)22-12-17-13-27-21(23-17)16-6-8-18(25-3)9-7-16/h4-11,13-14H,12H2,1-3H3,(H,22,24) |
InChI Key |
VEMRFIUVOHIPNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2=CSC(=N2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11352266.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide](/img/structure/B11352270.png)

![5-chloro-3,6-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B11352279.png)
![1-(benzylsulfonyl)-N-{2-[(2-methylpropyl)carbamoyl]phenyl}piperidine-4-carboxamide](/img/structure/B11352283.png)
![4-butoxy-N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B11352288.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)butanamide](/img/structure/B11352294.png)
![2-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11352303.png)

![4-methyl-N-{1-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B11352333.png)
![2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-benzimidazole](/img/structure/B11352340.png)
![5-(3,4-dimethylphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11352342.png)
![3-ethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B11352346.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11352349.png)
